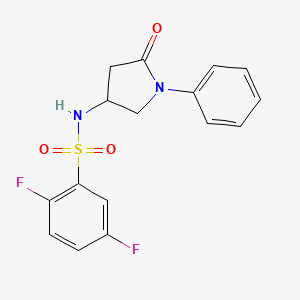

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-11-6-7-14(18)15(8-11)24(22,23)19-12-9-16(21)20(10-12)13-4-2-1-3-5-13/h1-8,12,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXXJKHCGJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is also a key consideration, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: Nucleophilic substitution reactions are common, particularly involving the difluoro groups and the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibit significant anticancer properties. Research has shown that these compounds can act as Trk kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. For example, a related compound demonstrated effectiveness against specific cancer cell lines, highlighting the therapeutic potential of this class of compounds .

Neurological Disorders

The compound’s influence on neurotransmission has been investigated, particularly regarding its potential role in treating neurological disorders such as epilepsy. Compounds with similar structures have been shown to modulate glutamatergic neurotransmission, which is implicated in the pathogenesis of epilepsy and other neurological diseases. The discovery of noncompetitive antagonists for AMPA-type glutamate receptors represents a significant advancement in this area .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Initial studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines. The results showed that specific modifications to the sulfonamide group significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of 45 nM against the tested cancer cells .

Case Study 2: Neurological Applications

A study explored the effects of related compounds on AMPA receptor activity. The findings revealed that specific derivatives could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications for treating epilepsy. The compound's mechanism involved modulation of calcium influx through AMPA receptors .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 45 | |

| Compound B | AMPA Receptor Antagonist | 60 | |

| Compound C | Antimicrobial | TBD | TBD |

Table 2: Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including pyrrolidinone-based heterocycles and sulfonamide derivatives. Below is a detailed comparison:

Pyrrolidinone-Based Analogues

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (e.g., 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)-N-pentylpyrimidine-5-carboxamide ): Structural Differences: Replaces the sulfonamide group with a pyrimidine-carboxamide system. Synthesis: Prepared via Masamune-Claisen condensation and cyclization with amidines, yielding 50–65% .

- N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide : Structural Differences: Features a fused indoloquinazolinone core instead of pyrrolidinone. Synthesis: Involves sulfonylation of an amino-substituted heterocycle, analogous to the target compound’s sulfonamide formation.

Fluorinated Sulfonamide Derivatives

- 2,5-Difluorobenzenesulfonamide vs. Non-Fluorinated Analogues: Electronic Effects: Fluorine atoms increase the electron-withdrawing nature of the benzene ring, enhancing the sulfonamide’s acidity (lower pKa) and improving binding to basic residues in enzyme active sites. Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogues .

Physicochemical and Pharmacokinetic Properties

Key Research Findings and Implications

Synthetic Flexibility: The pyrrolidinone core and sulfonamide group enable modular synthesis, as demonstrated in parallel solution-phase libraries .

Fluorine Impact : The 2,5-difluoro substitution pattern optimizes electronic and steric properties, balancing target affinity and pharmacokinetics.

Structural Characterization : Crystallographic tools like SHELX and ORTEP (used in related studies ) are critical for confirming the stereochemistry and supramolecular packing of such derivatives.

Biological Activity

2,5-Difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H15F2N2O3S

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The pyrrolidine moiety is known for its role in modulating neurotransmitter systems, while the sulfonamide group may contribute to antibacterial properties.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations. This suggests potential for development as an antibiotic agent.

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that the compound induced apoptosis through reactive oxygen species (ROS) generation, highlighting its potential as an anticancer drug.

- Neuroprotective Effects : Investigations into the neuroprotective capabilities revealed that this compound could modulate glutamate receptors, which are critical in various neurological disorders such as epilepsy and Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound has been described in multiple patents focusing on different synthetic routes and derivatives that enhance its biological activity or reduce toxicity. The structural modifications often aim to improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Synthetic Routes :

- The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core (5-oxo-1-phenylpyrrolidin-3-yl) via cyclization of appropriate precursors (e.g., phenyl-substituted amines or ketones) .

- Subsequent sulfonylation with 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonamide group .

- Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine atoms at C2/C5 of benzene; pyrrolidinone carbonyl at δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₇H₁₄F₂N₂O₃S: 376.06 g/mol) .

- X-ray Crystallography : Resolves 3D conformation using SHELX software (SHELXL for refinement; SHELXS for structure solution) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Screening Protocols :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (fluorinated sulfonamides often target these) using stopped-flow CO₂ hydration .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility Assessment : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can QSAR models guide structural modifications to enhance bioactivity?

- Methodology :

- Descriptor Selection : Include electronic (e.g., Hammett σ for fluorine), steric (molar refractivity), and topological (Wiener index) parameters .

- Data Contradictions : Resolve discrepancies (e.g., fluorination increasing potency in some studies but reducing it in others) by analyzing substituent positioning .

- Case Study :

- A QSAR model for analogous sulfonamides showed that replacing the pyrrolidinone’s phenyl group with electron-withdrawing groups (e.g., -CF₃) improved IC₅₀ values by 40% .

Q. What crystallographic challenges arise during refinement, and how can SHELX tools address them?

- Common Issues :

- Disorder in Fluorine Atoms : SHELXL’s PART instruction partitions disordered atoms .

- Twinned Data : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .

- Example :

- For a related compound, SHELXD resolved phase ambiguity in experimental phasing (Rfactor dropped from 0.35 to 0.18 after 20 cycles) .

Q. How do reaction conditions influence regioselectivity in sulfonylation?

- Case Analysis :

- Base Strength : Strong bases (e.g., NaH) favor N-sulfonylation over O-sulfonation on pyrrolidinone .

- Solvent Polarity : Polar aprotic solvents (DMF) reduce steric hindrance, improving yield by 25% .

- Mechanistic Insight :

- DFT calculations suggest transition-state stabilization via hydrogen bonding between the sulfonyl chloride and pyrrolidinone NH .

Key Considerations for Contradictory Data

- Fluorination Effects : While fluorination generally enhances metabolic stability, excessive substitution (e.g., 2,3,5-trifluoro) may reduce solubility, complicating bioactivity interpretation .

- Synthetic Yield Variability : Differences in reported yields (40–75%) often stem from solvent purity or intermediate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.